molecular formula C8H10BrN B13248952 2-(Bromomethyl)-5-ethylpyridine

2-(Bromomethyl)-5-ethylpyridine

Cat. No.: B13248952
M. Wt: 200.08 g/mol
InChI Key: PKBDFXUNCVJHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-ethylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of a bromomethyl group at the 2-position and an ethyl group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-ethylpyridine typically involves the bromination of 5-ethylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and control of temperature and pressure ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-ethylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: The major product is 2-methyl-5-ethylpyridine.

Scientific Research Applications

2-(Bromomethyl)-5-ethylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-ethylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be exploited to modify other molecules, thereby altering their chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)pyridine: Lacks the ethyl group at the 5-position.

    5-Ethyl-2-methylpyridine: Has a methyl group instead of a bromomethyl group.

    2-(Chloromethyl)-5-ethylpyridine: Contains a chloromethyl group instead of a bromomethyl group.

Uniqueness

The presence of both the bromomethyl and ethyl groups in 2-(Bromomethyl)-5-ethylpyridine makes it unique. The bromomethyl group provides high reactivity for substitution reactions, while the ethyl group can influence the compound’s steric and electronic properties, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-(bromomethyl)-5-ethylpyridine

InChI

InChI=1S/C8H10BrN/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5H2,1H3

InChI Key

PKBDFXUNCVJHKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.